4,4'-Methylenebis(2-methylaniline)
Overview
Description
4,4’-Methylenebis(2-methylaniline) is an organic compound belonging to the primary aromatic amines family. It is also known by other names such as 4,4’-Diamino-3,3’-dimethyldiphenylmethane and 4,4’-Methylene-di(o-toluidine) . This compound is recognized for its toxic nature and is classified as a probable human carcinogen . It is primarily used in the production of dyes, polymers, and as an intermediate in various chemical reactions .
Mechanism of Action
Target of Action
4,4’-Methylenebis(2-methylaniline), also known as 4,4’-Diamino-3,3’-dimethyldiphenylmethane, is a member of the primary aromatic amines (PAAs) family of compounds It’s known that paas are generally toxic and are probable human carcinogens .
Mode of Action
As a member of the paas, it is likely to exert its effects through interaction with biological macromolecules, potentially leading to mutagenic and carcinogenic effects .
Biochemical Pathways
Given its classification as a probable human carcinogen, it is likely to be involved in pathways related to dna damage and mutation, cell cycle regulation, and apoptosis .
Result of Action
4,4’-Methylenebis(2-methylaniline) has been tested for carcinogenicity by oral administration in rats and dogs, inducing high incidences of hepatocellular carcinomas in animals of each species . Neoplasms of the lung, mammary gland, and skin in rats and of the lung in dogs were also reported .
Biochemical Analysis
Biochemical Properties
The compound is known to be toxic and is a probable human carcinogen
Cellular Effects
The cellular effects of 4,4’-Methylenebis(2-methylaniline) are also not well studied. It is known that the compound is toxic and can cause cancer
Molecular Mechanism
It is known to be a carcinogen
Dosage Effects in Animal Models
4,4’-Methylenebis(2-methylaniline) has been tested for carcinogenicity by oral administration in rats and dogs, inducing high incidences of hepatocellular carcinomas in animals of each species . Neoplasms of the lung, mammary gland, and skin in rats and of the lung in dogs were also reported .
Metabolic Pathways
It is known that the major route of metabolism in microorganisms is through N-acetylation and N-hydroxylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Methylenebis(2-methylaniline) is typically synthesized through a condensation reaction involving paraformaldehyde and 2-methylaniline under basic conditions . The reaction proceeds as follows:
Condensation Reaction: Paraformaldehyde is added to 2-methylaniline in the presence of a base, leading to the formation of the desired product.
Purification: The crude product is then purified through crystallization to obtain pure 4,4’-Methylenebis(2-methylaniline).
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis(2-methylaniline) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically includes:
Large-scale Condensation: Using industrial reactors to mix paraformaldehyde and 2-methylaniline.
Continuous Purification: Employing continuous crystallization and filtration techniques to purify the product.
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis(2-methylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo electrophilic substitution reactions due to the presence of amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4,4’-Methylenebis(2-methylaniline) has diverse applications in scientific research:
Comparison with Similar Compounds
4,4’-Methylenebis(2-methylaniline) can be compared with other similar compounds such as:
4,4’-Diaminodiphenylmethane: Similar structure but lacks the methyl groups on the aromatic rings.
4,4’-Methylene-bis(2-chloroaniline): Contains chlorine atoms instead of methyl groups.
4,4’-Oxydianiline: Contains an oxygen atom linking the aromatic rings instead of a methylene group.
These compounds share similar chemical properties but differ in their specific applications and toxicological profiles .
Properties
IUPAC Name |
4-[(4-amino-3-methylphenyl)methyl]-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-10-7-12(3-5-14(10)16)9-13-4-6-15(17)11(2)8-13/h3-8H,9,16-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECDUOXQLAIPQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020867 | |
Record name | 4,4'-Methylenebis(o-toluidine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24811231 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
838-88-0 | |
Record name | 4,4′-Diamino-3,3′-dimethyldiphenylmethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=838-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Methylene bis(2-methylaniline) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000838880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ME-Mda | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37146 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 4,4'-methylenebis[2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-Methylenebis(o-toluidine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-methylenedi-o-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.508 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4'-DIAMINO-3,3'-DIMETHYLDIPHENYLMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OM5XWD3S2I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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